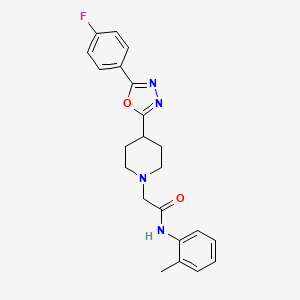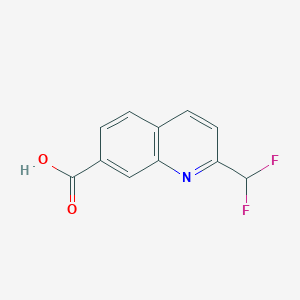![molecular formula C9H10N2OS B2452566 [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol CAS No. 1400539-92-5](/img/structure/B2452566.png)
[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is an organic compound that features a unique structure combining a pyrrole ring, a thiazole ring, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the formation of the thiazole ring, followed by the introduction of the pyrrole ring and the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance efficiency and scalability. These methods aim to produce the compound in large quantities while maintaining high quality and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups on the thiazole or pyrrole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]aldehyde or [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carboxylic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol shares structural similarities with other compounds containing pyrrole and thiazole rings, such as [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole] and [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]amine.
- These compounds may exhibit similar chemical reactivity and biological activity due to their structural similarities.
Uniqueness
- The presence of the methanol group in this compound distinguishes it from other similar compounds. This functional group can participate in additional chemical reactions and may influence the compound’s biological activity.
- The combination of pyrrole and thiazole rings in this compound provides a unique scaffold for the development of new molecules with diverse applications.
Propriétés
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h2-5,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQWDSJXKZJLAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

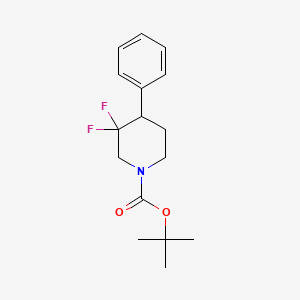
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)

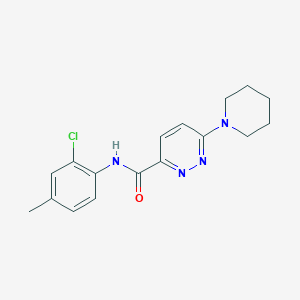
![2-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2452495.png)
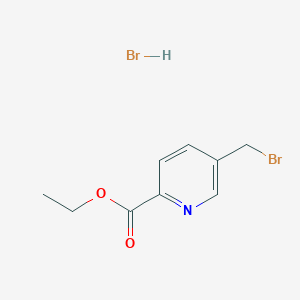
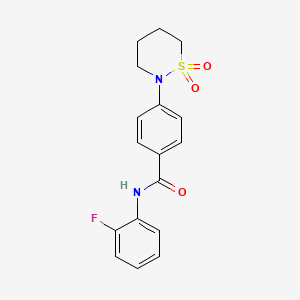
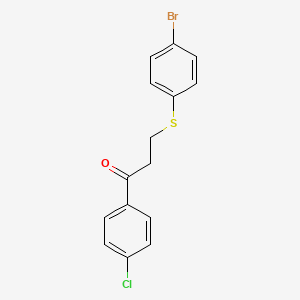
![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)
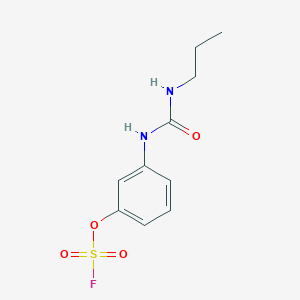
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)
